(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate
Description
This compound is a brominated benzofuran derivative fused with a benzo[d][1,3]dioxin moiety and functionalized with a diethylcarbamate group at position 6. The (Z)-stereochemistry of the methylene group at position 2 and the 3-oxo substituent on the dihydrobenzofuran ring contribute to its unique electronic and steric profile. Applications in medicinal chemistry are hypothesized due to structural similarities to bioactive benzofuran derivatives, though specific pharmacological data remain unpublished.
Properties
IUPAC Name |
[(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO6/c1-3-24(4-2)22(26)29-16-5-6-17-18(10-16)30-19(20(17)25)9-13-7-15(23)8-14-11-27-12-28-21(13)14/h5-10H,3-4,11-12H2,1-2H3/b19-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWVECUGJMYNHW-OCKHKDLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Br)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Br)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a complex organic compound with potential therapeutic applications. Its structure suggests interactions with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activities associated with this compound, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 488.3 g/mol. The structure includes a benzofuran core and a benzo[d][1,3]dioxin moiety, which are known for their biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H18BrN O7 |
| Molecular Weight | 488.3 g/mol |
| Purity | ≥ 95% |
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
1. Anticancer Activity
Studies have shown that benzofuran derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study on related benzofuran derivatives indicated that they could reduce tumor growth in xenograft models by targeting specific signaling pathways involved in cell survival and proliferation .
2. Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Compounds in this class have been observed to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
Research Findings:
In vitro assays indicated that similar benzofuran derivatives significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages, suggesting their potential use in treating inflammatory diseases .
3. Antimicrobial Properties
Benzofuran derivatives have shown promise as antimicrobial agents. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Table: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzofuran Derivative A | Staphylococcus aureus | 32 µg/mL |
| Benzofuran Derivative B | Escherichia coli | 16 µg/mL |
The precise mechanism of action for this compound is not fully elucidated but may involve:
1. Enzyme Inhibition
Similar compounds have been shown to inhibit key enzymes involved in disease pathways, such as kinases and phosphatases.
2. Receptor Modulation
The compound may interact with various receptors implicated in inflammation and cancer progression, modulating their activity to achieve therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include brominated benzofurans and related heterocycles. Below is a comparative analysis:
Key Observations:
Functional Group Diversity: The target compound’s diethylcarbamate distinguishes it from simpler methoxy/hydroxy analogs (Compounds 13 and 14). This group increases steric bulk and lipophilicity, which may alter binding kinetics or metabolic stability.
Synthetic Strategies :
- BBr₃ Demethylation : Used in synthesizing Compounds 13 and 14 , this method could theoretically apply to the target compound if methoxy intermediates are involved.
- Carbamate Formation : The diethylcarbamate group likely derives from a hydroxyl precursor, suggesting protection/deprotection steps distinct from those in .
Physicochemical Properties :
- The bromine substituent in all compounds enhances molecular weight and may facilitate halogen bonding in biological targets.
- The target’s diethylcarbamate increases logP (estimated ~3.5) compared to Compounds 13 (logP ~2.8) and 14 (logP ~1.9), suggesting improved lipid bilayer penetration.
Research Findings and Implications
Reactivity and Stability
- The 3-oxo group in the target compound may participate in keto-enol tautomerism, affecting redox behavior or metal chelation.
Hypothetical Pharmacological Advantages
- Compared to Compounds 13 and 14, the target’s lipophilicity could improve blood-brain barrier penetration, making it a candidate for CNS-targeted therapies.
- The benzo[d][1,3]dioxin moiety may confer selectivity for aromatic hydrocarbon receptor (AhR) pathways, analogous to dioxin-like compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
